molecular formula C9H18N2O2 B2476905 Ethyl 4-amino-1-methylpiperidine-4-carboxylate CAS No. 141652-75-7

Ethyl 4-amino-1-methylpiperidine-4-carboxylate

Cat. No.: B2476905
CAS No.: 141652-75-7
M. Wt: 186.255
InChI Key: JNYYOLZQHUGEQV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 4-amino-1-methylpiperidine-4-carboxylate is C9H18N2O2. The InChI code is 1S/C9H18N2O2.2ClH/c1-3-13-8(12)9(10)4-6-11(2)7-5-9;;/h3-7,10H2,1-2H3;2*1H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 186.255. The related compound, this compound dihydrochloride, is a powder at room temperature .

Scientific Research Applications

Synthesis Optimization

Ethyl 4-amino-1-methylpiperidine-4-carboxylate is synthesized from starting compounds like (S)-1-phenylethanamine and ethyl 2-oxoacetate. An optimized synthesis method has significantly improved the overall yield from 17.0% to 47.6%, indicating a more cost-effective production approach (Z. Can, 2012).

Chemical Reaction Mechanisms

The compound undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Antimicrobial Studies

A derivative of this compound, specifically ethyl 2-amino-4-methylthiazole-5-carboxylate, has been modified and synthesized using readily available materials. The new compounds showed antimicrobial activities against various bacterial and fungal strains, emphasizing its potential in antimicrobial applications (N. Desai, N. Bhatt, S. Joshi, 2019).

Industrial Applications

This compound derivatives, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been used as corrosion inhibitors for mild steel in industrial processes. They show high efficiency and have been studied using techniques like electrochemical impedance spectroscopy (P. Dohare, K. R. Ansari, M. Quraishi, I. Obot, 2017).

Peptide Chemistry

In peptide chemistry, derivatives of this compound have been used as carboxyl-protecting groups in amino acids or peptides, contributing to the development of synthetic methodologies in this field (D. Chantreux, J. Gamet, R. Jacquier, J. Verducci, 1984).

Antibacterial Agents

This compound and its analogues have been evaluated for their antibacterial activities. Certain derivatives have shown higher activity than established drugs, indicating their potential as new antibacterial agents (H. Egawa, T. Miyamoto, A. Minamida, Y. Nishimura, H. Okada, H. Uno, J. Matsumoto, 1984).

Mechanism of Action

Target of Action

Ethyl 4-amino-1-methylpiperidine-4-carboxylate primarily targets Nitric Oxide Synthase (NOS) , specifically the inducible and endothelial forms . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO signaling pathway . NO, produced by NOS, plays a key role in various physiological processes, including vasodilation, immune response, and neurotransmission. Changes in NO levels can therefore have significant downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its influence on NO production. For instance, if the compound increases NO production, it could lead to enhanced vasodilation and improved blood flow. Conversely, decreased NO production could result in vasoconstriction and reduced blood flow .

Properties

IUPAC Name

ethyl 4-amino-1-methylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-3-13-8(12)9(10)4-6-11(2)7-5-9/h3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYYOLZQHUGEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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